molecular formula C21H24N2O4 B429648 6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydrospiro[isoquinoline-4,1'-cyclopentane]

6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydrospiro[isoquinoline-4,1'-cyclopentane]

Cat. No.: B429648
M. Wt: 368.4g/mol
InChI Key: KVEIQKZBFJMKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydrospiro[isoquinoline-4,1’-cyclopentane] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between an isoquinoline and a cyclopentane ring, with additional functional groups such as methoxy and nitrophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydrospiro[isoquinoline-4,1’-cyclopentane] can be achieved through several synthetic routes. One common method involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction typically involves the reaction of an amine, an aldehyde, and a boronic acid to form a complex intermediate. This intermediate can then undergo cyclization under acidic conditions to form the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent production and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydrospiro[isoquinoline-4,1’-cyclopentane] can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydrospiro[isoquinoline-4,1’-cyclopentane] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydrospiro[isoquinoline-4,1’-cyclopentane] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the spiro connection and nitrophenyl group.

    1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains an aryl group instead of a nitrophenyl group.

    6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline: Similar spiro structure but different functional groups.

Uniqueness

The uniqueness of 6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydrospiro[isoquinoline-4,1’-cyclopentane] lies in its combination of functional groups and spiro structure, which confer specific chemical and biological properties. The presence of both methoxy and nitrophenyl groups allows for diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4g/mol

IUPAC Name

6,7-dimethoxy-1-(4-nitrophenyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane]

InChI

InChI=1S/C21H24N2O4/c1-26-18-11-16-17(12-19(18)27-2)21(9-3-4-10-21)13-22-20(16)14-5-7-15(8-6-14)23(24)25/h5-8,11-12,20,22H,3-4,9-10,13H2,1-2H3

InChI Key

KVEIQKZBFJMKFL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(NCC23CCCC3)C4=CC=C(C=C4)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(NCC23CCCC3)C4=CC=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

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